![molecular formula C20H35NO2 B164275 Alpha-Linolenoyl ethanolamide CAS No. 57086-93-8](/img/structure/B164275.png)
Alpha-Linolenoyl ethanolamide
Overview
Description
Alpha-Linolenoyl ethanolamide is a fatty amide . It is an endocannabinoid containing alpha-linolenic acid in place of the arachidonate moiety of AEA . It has been detected in porcine brain, but its specific role and relative importance as a cannabinergic neurotransmitter have not been elucidated .
Synthesis Analysis
An effective method for the synthesis of linoleoyl ethanolamide has been reported . Enzymatic and chemical syntheses of linoleoyl ethanolamide were first compared and then reaction conditions were optimized . The amidation reaction between methyl linoleate and ethanolamine with sodium methoxide as catalyst for the synthesis of linoleoyl ethanolamide is more effective and faster .Molecular Structure Analysis
The molecular formula of Alpha-Linolenoyl ethanolamide is C20H35NO2 . Its average mass is 321.497 Da and its Monoisotopic mass is 321.266785 Da .Physical And Chemical Properties Analysis
Alpha-Linolenoyl ethanolamide has a density of 0.9±0.1 g/cm3, a boiling point of 499.3±45.0 °C at 760 mmHg, and a flash point of 255.8±28.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 15 freely rotating bonds .Scientific Research Applications
Endocannabinoid System
Alpha-Linolenoyl ethanolamide is an endocannabinoid . Endocannabinoids are substances produced from within the body that activate cannabinoid receptors. They have been detected in porcine brain . However, their specific role and relative importance as a cannabinergic neurotransmitter have not been elucidated .
Lipid Biochemistry
Alpha-Linolenoyl ethanolamide is a lipid, specifically a fatty amide . It plays a role in lipid biochemistry, which is the study of the structure, function, and biological pathways of lipids in living organisms .
Neuroscience
Given its presence in the brain and its role as an endocannabinoid, Alpha-Linolenoyl ethanolamide is likely to have applications in neuroscience . The specifics of these applications are still under investigation .
Cannabinoid Research
As an endocannabinoid, Alpha-Linolenoyl ethanolamide is relevant to cannabinoid research . This field of study focuses on the various compounds related to Cannabis and their effects on the body .
N-acylethanolamines
Alpha-Linolenoyl ethanolamide is a N-acylethanolamine . N-acylethanolamines (NAEs) constitute a class of lipid compounds naturally present in both animal and plant membranes as constituents of the membrane-bound phospholipid, N-acylphosphatidylethanolamine (NAPE) .
Pharmaceutical Development
Given its role as an endocannabinoid and its presence in the brain, Alpha-Linolenoyl ethanolamide could potentially have applications in pharmaceutical development . However, more research is needed to fully understand its effects and potential uses .
properties
IUPAC Name |
(9Z,12Z,15Z)-N-(2-hydroxyethyl)octadeca-9,12,15-trienamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h3-4,6-7,9-10,22H,2,5,8,11-19H2,1H3,(H,21,23)/b4-3-,7-6-,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJXRRXWHSHZPU-PDBXOOCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694017 | |
Record name | alpha-Linolenoyl Ethanolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Alpha-Linolenoyl ethanolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013624 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Alpha-Linolenoyl ethanolamide | |
CAS RN |
57086-93-8 | |
Record name | alpha-Linolenoyl Ethanolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dietary fat composition influence plasma ALEA levels?
A1: Research suggests that diets enriched with alpha-linolenic acid (ALA) can significantly increase plasma ALEA levels. In a study [], participants consuming a diet containing flaxseed oil, a rich source of ALA, showed significantly increased plasma ALEA concentrations compared to those on a Western diet. This suggests that ALEA biosynthesis may be influenced by the availability of its precursor, ALA.
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